Quinoline-4-carbohydrazide hydrate

Overview

Description

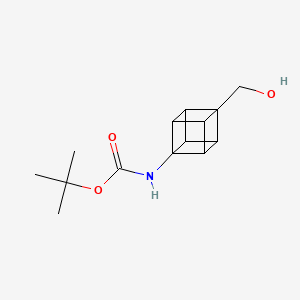

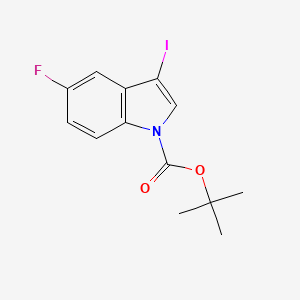

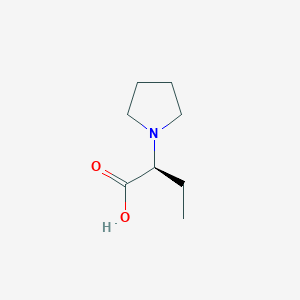

Quinoline-4-carbohydrazide hydrate is a compound with the molecular weight of 205.22 . It is a white to yellow solid with the IUPAC name this compound . The InChI code for this compound is 1S/C10H9N3O.H2O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H,11H2,(H,13,14);1H2 .

Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray single crystal diffraction technique . The InChI key for this compound is DGCIHLMYAXXDFJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts . Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .Physical and Chemical Properties Analysis

This compound has a molecular weight of 205.22 . It is a white to yellow solid and is stored at a temperature of +4C . The compound has a molecular formula of C10H9N3O .Scientific Research Applications

Antimicrobial Potential

Quinoline-4-carbohydrazide derivatives have been studied for their antimicrobial properties, indicating potential for future drug development. Microwave-assisted synthesis of these derivatives showed promising results against bacterial infections, with specific compounds emerging as active antimicrobial agents (Bello et al., 2017). Additionally, various quinoline derivatives, including those with a 4-carbohydrazide moiety, displayed significant antimicrobial activities against different bacteria and fungi (Vaghasiya et al., 2014).

Antibacterial and Antitubercular Activities

Studies have also focused on the synthesis of quinoline derivatives with specific structural variations for antibacterial and antitubercular activities. For instance, Schiff bases of quinoline-4-carbohydrazide derivatives exhibited high activity against certain bacterial strains, highlighting their therapeutic potential (Bodke et al., 2017).

Anticancer Properties

Some quinoline derivatives, including those with a 4-carbohydrazide group, have been evaluated for their anticancer activity. Research in this area revealed compounds that significantly reduced the viability of various cancer cell lines, indicating a potential pathway for cancer treatment (Bingul et al., 2016).

Antioxidant Activities

Quinoline derivatives have also been investigated for their antioxidant properties. Compounds synthesized from quinoline-4-carbohydrazide demonstrated moderate superoxide scavenging activity, suggesting potential applications in managing oxidative stress-related conditions (Ahmad et al., 2012).

Antimalarial Activity

Research on quinoline derivatives has extended to the field of antimalarial drugs, with studies showing that certain 4-carbohydrazide derivatives possess antimalarial activity. This highlights their potential use in developing new treatments for malaria (Kurasawa et al., 2012).

Anti-inflammatory and Analgesic Activities

Studies on quinoline derivatives also include the evaluation of their anti-inflammatory and analgesic properties. For example, carboxamides derived from 2-phenyl quinoline-4-carbohydrazide showed significant activities in this regard, comparable to reference drugs (Khalifa et al., 2017).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

quinoline-4-carbohydrazide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O.H2O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H,11H2,(H,13,14);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIHLMYAXXDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)

![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B3040361.png)

![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)

![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)